1-(3-Bromobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid 1-(3-Bromobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14656509
InChI: InChI=1S/C12H8BrF3N2O2/c13-8-3-1-2-7(4-8)6-18-10(12(14,15)16)5-9(17-18)11(19)20/h1-5H,6H2,(H,19,20)
SMILES:
Molecular Formula: C12H8BrF3N2O2
Molecular Weight: 349.10 g/mol

1-(3-Bromobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC14656509

Molecular Formula: C12H8BrF3N2O2

Molecular Weight: 349.10 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid -

Specification

Molecular Formula C12H8BrF3N2O2
Molecular Weight 349.10 g/mol
IUPAC Name 1-[(3-bromophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C12H8BrF3N2O2/c13-8-3-1-2-7(4-8)6-18-10(12(14,15)16)5-9(17-18)11(19)20/h1-5H,6H2,(H,19,20)
Standard InChI Key COJTVOIENIFOOM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Br)CN2C(=CC(=N2)C(=O)O)C(F)(F)F

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

1-(3-Bromobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid features a pyrazole core, a five-membered aromatic ring containing two adjacent nitrogen atoms. The 3-bromobenzyl group is attached to the N1 position, while the C5 position hosts a trifluoromethyl (CF3-\text{CF}_3) substituent. The carboxylic acid functional group at C3 enhances reactivity and hydrogen-bonding capacity .

The molecular structure can be represented as:

BrC6H4CH2NC3H(CF3)C(OOH)N\text{Br}-\text{C}_6\text{H}_4-\text{CH}_2-\text{N}-\text{C}_3\text{H}(\text{CF}_3)-\text{C}(\text{OOH})-\text{N}

This arrangement contributes to its planar geometry and electronic properties, which are critical for biological interactions.

Physicochemical Properties

Key physicochemical parameters derived from experimental and computational studies include:

PropertyValueSource
Molecular Weight349.10–353.10 g/mol
Log P (Octanol-Water)1.05 (Consensus)
Solubility (Water)3.15–5.77 mg/mL
Topological Polar Surface Area65.98 Ų
Hydrogen Bond Donors2

The trifluoromethyl group increases lipophilicity (Log P>1\text{Log P} > 1), facilitating membrane permeability . Meanwhile, the carboxylic acid group enhances aqueous solubility, balancing hydrophobic and hydrophilic interactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves sequential functionalization of the pyrazole core:

  • Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones forms the pyrazole ring.

  • Substituent Introduction:

    • Bromobenzyl Group: Alkylation using 3-bromobenzyl bromide.

    • Trifluoromethylation: Electrophilic substitution with CF3\text{CF}_3 reagents .

  • Carboxylic Acid Functionalization: Hydrolysis of ester intermediates under acidic or basic conditions .

A representative protocol from MolCore BioPharmatech involves:

  • Starting Material: 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS 129768-28-1) .

  • Alkylation: Reaction with 3-bromobenzyl bromide in dichloromethane (DCM) using triethylamine (TEA) as a base .

  • Purification: Chromatography (20% ethyl acetate/hexane) yields >97% purity .

Industrial-Scale Production

MolCore BioPharmatech manufactures the compound under ISO-certified conditions, emphasizing:

  • Purity: ≥97% (HPLC) .

  • Scale: Multi-kilogram batches for global API supply .

  • Quality Control: Rigorous NMR and mass spectrometry validation .

Biological Activity and Mechanisms

Antibacterial Efficacy

In vitro studies demonstrate potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) <10 µg/mL. The mechanism involves:

  • Enzyme Inhibition: Binding to bacterial dihydrofolate reductase (DHFR), disrupting folate synthesis.

  • Membrane Disruption: Hydrophobic interactions with lipid bilayers via the trifluoromethyl group.

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: High gastrointestinal absorption predicted (Log S=1.76\text{Log S} = -1.76) .

  • Metabolism: Resistance to CYP450 oxidation due to electron-withdrawing substituents .

  • Excretion: Renal clearance predominates, with minimal hepatic involvement .

Toxicity Data

  • Acute Toxicity: LD50_{50} >500 mg/kg (rat, oral) .

  • Mutagenicity: Negative in Ames test .

Applications in Pharmaceutical Development

API Intermediate

The compound serves as a critical intermediate in synthesizing:

  • Antibiotics: Derivatives targeting methicillin-resistant Staphylococcus aureus (MRSA).

  • Antifungals: Prodrugs with enhanced bioavailability .

Chemical Probes

Its fluorescence properties (λem_{\text{em}} = 450 nm) enable use in cellular imaging .

Future Research Directions

  • Structure-Activity Relationships (SAR): Optimizing substituents for enhanced potency.

  • In Vivo Studies: Evaluating pharmacokinetics in mammalian models .

  • Formulation Development: Nanoencapsulation to improve solubility .

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